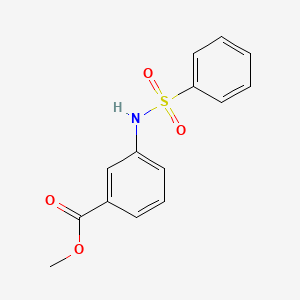
Methyl 3-benzenesulfonamidobenzoate
描述
Methyl 3-benzenesulfonamidobenzoate is an organic compound with the molecular formula C14H13NO4S. It is a solid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a benzenesulfonamide group attached to a methyl benzoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-benzenesulfonamidobenzoate can be synthesized through the reaction of methyl 3-aminobenzoate with benzenesulfonyl chloride. The reaction is typically carried out in pyridine as a solvent, under cooling conditions using an ice bath. The mixture is then allowed to warm to room temperature and stirred for about 16 hours. The reaction mixture is poured onto ice and acidified with hydrochloric acid to precipitate the product, which is then filtered and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial purposes. The use of pyridine and benzenesulfonyl chloride in a controlled environment ensures the efficient production of the compound.
化学反应分析
Types of Reactions
Methyl 3-benzenesulfonamidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
Methyl 3-benzenesulfonamidobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe in molecular biology.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 3-benzenesulfonamidobenzoate exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Methyl 3-aminobenzoate: The precursor in the synthesis of Methyl 3-benzenesulfonamidobenzoate.
Benzenesulfonyl chloride: Another precursor used in the synthesis.
Methyl benzoate: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a benzenesulfonamide group and a methyl benzoate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.
属性
IUPAC Name |
methyl 3-(benzenesulfonamido)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-19-14(16)11-6-5-7-12(10-11)15-20(17,18)13-8-3-2-4-9-13/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIPPTXOJKWUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)
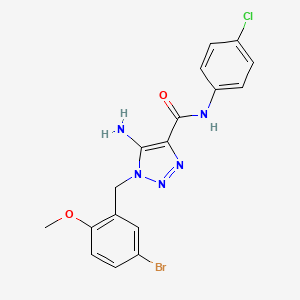
![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)

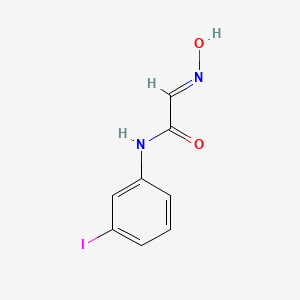
![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)
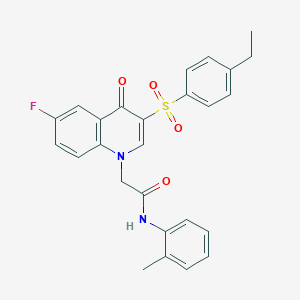
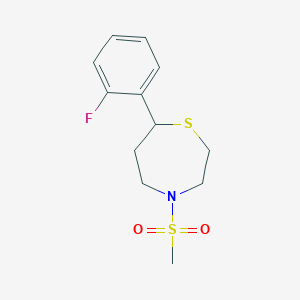
![tert-butyl[2-(4-fluorophenyl)ethyl]amine](/img/structure/B2376274.png)
![N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride](/img/structure/B2376275.png)
![3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2376277.png)
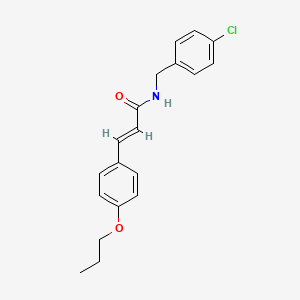
![N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B2376279.png)
